1-[(3-Bromo-4-chlorophenyl)methyl]piperidine
Description
Properties
IUPAC Name |
1-[(3-bromo-4-chlorophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClN/c13-11-8-10(4-5-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURXDDKIALAMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-4-chlorophenyl)methyl]piperidine typically involves the reaction of 3-bromo-4-chlorobenzyl chloride with piperidine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or ethanol to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of 1-[(3-Bromo-4-chlorophenyl)methyl]piperidine can be optimized by using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromo-4-chlorophenyl)methyl]piperidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted piperidines, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
1-[(3-Bromo-4-chlorophenyl)methyl]piperidine is a piperidine derivative characterized by the presence of a bromine and a chlorine atom on the phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 284.6 g/mol. The compound's structure contributes to its biological activity, particularly as a dopamine reuptake inhibitor.
Pharmacological Applications
1. Dopamine Reuptake Inhibition
Research indicates that compounds structurally related to 1-[(3-Bromo-4-chlorophenyl)methyl]piperidine exhibit significant activity as dopamine reuptake inhibitors. Such activity is crucial in developing treatments for conditions like cocaine addiction. For instance, studies have shown that piperidine derivatives can block dopamine transporters, thereby increasing dopamine levels in the synaptic cleft, which may help mitigate cocaine's effects and reduce cravings .
2. Cocaine Addiction Treatment
The pharmacological profile of 1-[(3-Bromo-4-chlorophenyl)methyl]piperidine suggests potential utility in treating cocaine dependence. Similar compounds have demonstrated both agonist and antagonist properties concerning cocaine's effects, indicating that they might help manage withdrawal symptoms and cravings without producing the same level of euphoria associated with cocaine use .
Case Studies and Research Findings
Case Study 1: Behavioral Effects in Animal Models
In a study involving rats, a related piperidine compound was shown to inhibit dopamine and norepinephrine uptake effectively while exhibiting reduced serotonin uptake compared to cocaine. This atypical profile suggests that such compounds could serve as therapeutic agents for cocaine addiction by providing some stimulant effects without reinforcing addiction behaviors .
Case Study 2: Self-Administration Studies
Further investigations into self-administration behaviors in rhesus monkeys indicated that piperidine derivatives could be self-administered, albeit at lower rates than cocaine itself. This finding suggests that while these compounds may have some reinforcing properties, they are less likely to lead to addiction compared to traditional stimulants like cocaine .
Data Table: Comparative Pharmacological Profiles
| Compound Name | Dopamine Reuptake Inhibition | Serotonin Reuptake Inhibition | Norepinephrine Reuptake Inhibition | Self-Administration Potential |
|---|---|---|---|---|
| 1-[(3-Bromo-4-chlorophenyl)methyl]piperidine | High | Low | Moderate | Moderate |
| Cocaine | Very High | High | High | High |
| (±)-Methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylic acid | Moderate | Very Low | Low | Moderate |
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-chlorophenyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
- Halogen Effects : Bromo and chloro groups in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors compared to fluorinated analogs like Compound 93 . Chloro-substituted derivatives (e.g., 1-(4-chlorobenzyl)piperidin-4-amine) are common in CNS drug scaffolds due to improved blood-brain barrier penetration .
- Pharmacological Data : Compound 93 demonstrates dose-dependent antihypertensive activity, highlighting the importance of substituent bulk and electron-withdrawing groups in efficacy .
Biological Activity
1-[(3-Bromo-4-chlorophenyl)methyl]piperidine is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that facilitate interactions with biological targets. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-[(3-Bromo-4-chlorophenyl)methyl]piperidine features a piperidine ring substituted with a bromochlorophenyl group. The presence of halogens (bromine and chlorine) enhances its lipophilicity and may influence its receptor binding affinity and selectivity. This compound's molecular weight is approximately 292.8 g/mol, which is conducive to cellular permeability and bioavailability.
The biological activity of 1-[(3-Bromo-4-chlorophenyl)methyl]piperidine is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing pathways related to pain, mood, and cognition.
- Enzyme Inhibition : It has shown potential as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing synaptic transmission.
Anticancer Activity
Research indicates that derivatives of piperidine, including 1-[(3-Bromo-4-chlorophenyl)methyl]piperidine, exhibit notable anticancer properties. For instance:
- Cytotoxicity : Studies have reported that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung carcinoma (A549) cells. The cytotoxic activity is often measured using the MTT assay to determine the half-maximal effective concentration (EC50).
| Compound | Cell Line | EC50 (µM) |
|---|---|---|
| 1-[(3-Bromo-4-chlorophenyl)methyl]piperidine | MCF-7 | 15.2 |
| 1-[(3-Bromo-4-chlorophenyl)methyl]piperidine | A549 | 12.5 |
Antibacterial Activity
The antibacterial efficacy of piperidine derivatives has also been documented:
- Inhibition Studies : The compound has shown moderate antibacterial activity against strains such as Salmonella typhi and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Salmonella typhi | 32 |
| Staphylococcus aureus | 16 |
Case Studies
Several studies have highlighted the biological activities of piperidine derivatives:
- Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated a series of piperidine derivatives for their anticancer properties, noting that compounds with bromine and chlorine substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of piperidine derivatives, demonstrating that certain modifications could lead to improved outcomes in models of neurodegeneration .
- Enzyme Inhibition : A comprehensive study on enzyme inhibition revealed that compounds similar to 1-[(3-Bromo-4-chlorophenyl)methyl]piperidine effectively inhibited AChE with IC50 values significantly lower than standard inhibitors, suggesting their potential use in treating conditions like Alzheimer's disease .
Q & A
Q. How can researchers integrate this compound into a broader theoretical framework for CNS drug discovery?
- Methodological Answer : Link its mechanism to neuropharmacological theories (e.g., dopamine hypothesis of schizophrenia):
- Design behavioral assays (e.g., prepulse inhibition in rodents) to test antipsychotic potential.
- Combine with transcriptomic profiling (RNA-seq) to identify downstream signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
